Biotin-PEG3-CONH-Ph-CF3-diazirine
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Overview
Description
Biotin-PEG3-CONH-Ph-CF3-diazirine is a biotin-labeled polyethylene glycol derivative. This compound is primarily used for protein labeling due to its biotin moiety, which has a high affinity for avidin and streptavidin proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, while the diazirine group allows for photo-crosslinking, making it a versatile tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CONH-Ph-CF3-diazirine involves multiple steps:
Biotinylation: Biotin is first activated and then conjugated to a polyethylene glycol (PEG) chain.
PEGylation: The PEG chain is then linked to a phenyl group (Ph) through an amide bond (CONH).
Diazirine Introduction: Finally, the trifluoromethyl diazirine (CF3-diazirine) group is introduced to the phenyl ring.
Each step requires specific reaction conditions, such as the use of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-CONH-Ph-CF3-diazirine undergoes several types of chemical reactions:
Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex
Common Reagents and Conditions
Photo-crosslinking: UV light (typically 365 nm) is used to activate the diazirine group.
Biotin-Avidin Interaction: This reaction occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents
Major Products Formed
Photo-crosslinking: Covalent adducts between this compound and target proteins or other biomolecules.
Biotin-Avidin Interaction: Biotin-avidin or biotin-streptavidin complexes
Scientific Research Applications
Biotin-PEG3-CONH-Ph-CF3-diazirine has a wide range of applications in scientific research:
Protein Labeling: Used to label proteins for detection and purification.
Photoaffinity Labeling: Utilized to study protein-protein and protein-ligand interactions by forming covalent bonds upon UV activation.
Cell Surface Mapping: Employed to map the distribution of proteins on cell surfaces.
Drug Discovery: Aids in identifying molecular targets and binding sites of potential drug candidates
Mechanism of Action
The mechanism of action of Biotin-PEG3-CONH-Ph-CF3-diazirine involves:
Biotin-Avidin Interaction: The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of labeled proteins.
Photo-crosslinking: Upon UV light exposure, the diazirine group forms a reactive carbene intermediate that covalently bonds with nearby molecules, enabling the study of molecular interactions
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-CONH-Ph-CF3-diazirine: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-CONH-Ph-CF3-diazirine: Similar structure but with a longer PEG spacer.
Biotin-PEG3-CONH-Ph-N3: Similar structure but with an azide group instead of diazirine
Uniqueness
Biotin-PEG3-CONH-Ph-CF3-diazirine is unique due to its balanced PEG spacer length, which provides optimal solubility and minimal steric hindrance, and its diazirine group, which allows for efficient photo-crosslinking. This combination makes it a versatile and effective tool for various biochemical applications .
Properties
CAS No. |
2845211-64-3 |
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Molecular Formula |
C28H39F3N6O6S |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1 |
InChI Key |
DYDRORMEQWOQIZ-HWBMXIPRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
Origin of Product |
United States |
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